molecular formula C14H15NO6 B14664615 (2-Acetyloxycyclopentyl) 4-nitrobenzoate CAS No. 37844-68-1

(2-Acetyloxycyclopentyl) 4-nitrobenzoate

Cat. No.: B14664615
CAS No.: 37844-68-1
M. Wt: 293.27 g/mol
InChI Key: JKDSBXDOQZTOFP-UHFFFAOYSA-N
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Description

(2-Acetyloxycyclopentyl) 4-nitrobenzoate is a nitroaromatic ester characterized by a cyclopentyl ring substituted with an acetyloxy group at the 2-position and a 4-nitrobenzoate moiety. The nitro group (-NO₂) at the para position of the benzoate ring confers strong electron-withdrawing effects, influencing reactivity, stability, and intermolecular interactions such as hydrogen bonding .

Properties

CAS No.

37844-68-1

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

(2-acetyloxycyclopentyl) 4-nitrobenzoate

InChI

InChI=1S/C14H15NO6/c1-9(16)20-12-3-2-4-13(12)21-14(17)10-5-7-11(8-6-10)15(18)19/h5-8,12-13H,2-4H2,1H3

InChI Key

JKDSBXDOQZTOFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCC1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetyloxycyclopentyl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-acetyloxycyclopentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Acetyloxycyclopentyl) 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Acetyloxycyclopentyl) 4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.

    Biology: The compound’s derivatives may have potential as enzyme inhibitors or substrates in biochemical assays.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific biological activities.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (2-Acetyloxycyclopentyl) 4-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. For instance, if the compound is used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of (2-Acetyloxycyclopentyl) 4-nitrobenzoate and related nitrobenzoate esters, based on available evidence:

Compound Molecular Formula Molecular Weight (g/mol) logP logSw (Solubility) Hydrogen Bond Acceptors Key Applications/Notes
4-Chlorophenyl 4-nitrobenzoate C₁₃H₈ClNO₄ 277.66 3.81 -4.61 7 Intermediate in organic synthesis
2-Acetyl-4-methylphenyl 4-nitrobenzoate C₁₆H₁₃NO₅ 299.28 3.07 -3.51 9 High polar surface area (67.9 Ų)
Diethylaminoethyl 4-nitrobenzoate C₁₃H₁₈N₂O₄ 266.29 N/A N/A 6 Procaine intermediate; pKa ~9.1
4-Trifluoromethylbenzyl 4-nitrobenzoate C₁₅H₁₀F₃NO₄ 341.24 N/A N/A 7 Synthesized via Mitsunobu reaction

Structural and Electronic Effects

  • Substituent Influence: The 4-nitro group in all compounds enhances electrophilicity, facilitating nucleophilic substitution or reduction reactions . Chlorine (in 4-chlorophenyl 4-nitrobenzoate) and trifluoromethyl groups increase lipophilicity (logP = 3.81 vs. 3.07 for acetyl-substituted analogs), impacting membrane permeability . The cyclopentyl-acetyloxy group in the target compound likely reduces crystallinity compared to rigid aromatic esters, improving solubility in nonpolar solvents.

Physicochemical Properties

  • Solubility : The acetylated phenyl derivative (logSw = -3.51) shows higher aqueous solubility than the chlorophenyl analog (logSw = -4.61), attributed to its polar acetyl group .
  • Hydrogen Bonding : Compounds with higher hydrogen bond acceptor counts (e.g., 2-acetyl-4-methylphenyl derivative: 9 acceptors) exhibit stronger intermolecular interactions, influencing crystal packing and melting points .

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